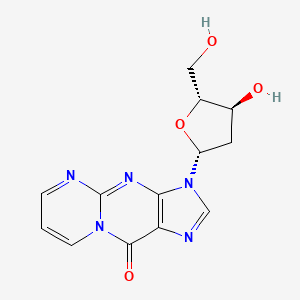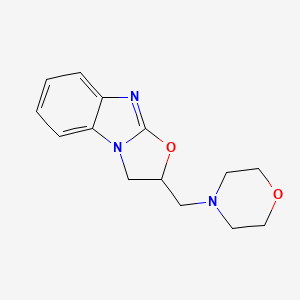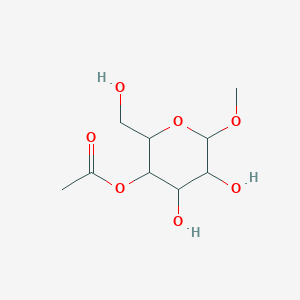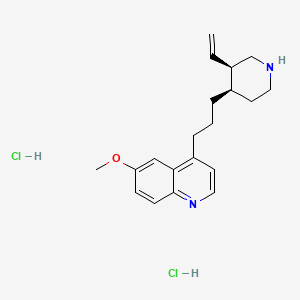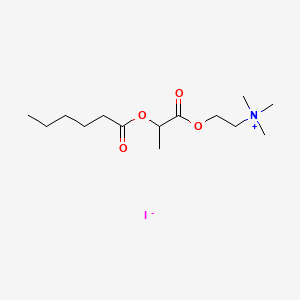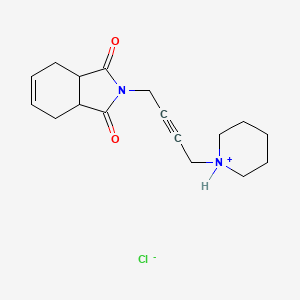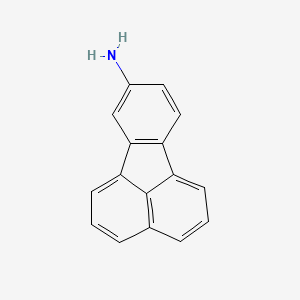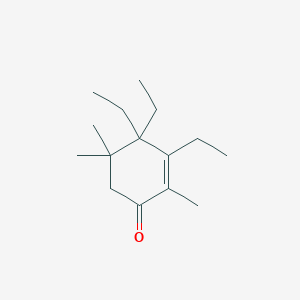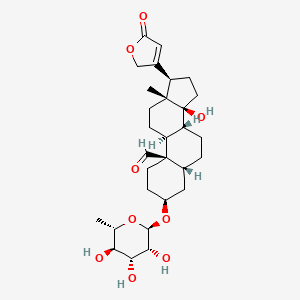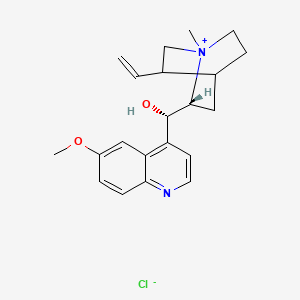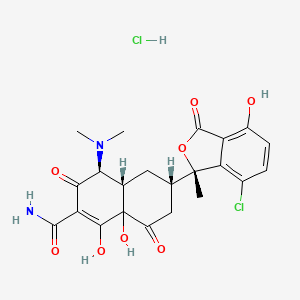
Isochlortetracycline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochlortetracycline hydrochloride is a derivative of chlortetracycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications. This compound is particularly notable for its stability and effectiveness in inhibiting bacterial growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isochlortetracycline hydrochloride can be synthesized through the degradation of chlortetracycline. The process involves the use of specific reagents and conditions to convert chlortetracycline into its isomeric form, isochlortetracycline. This transformation is typically achieved under controlled pH conditions, where chlortetracycline undergoes structural rearrangement.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound. The final product is obtained by crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Isochlortetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific pH levels and temperatures to ensure the desired transformations.
Major Products Formed
Applications De Recherche Scientifique
Isochlortetracycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: It serves as a tool for studying bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of medicated animal feeds and in veterinary medicine to treat infections in livestock.
Mécanisme D'action
Isochlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the A site of the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition blocks the addition of new amino acids to the growing peptide chain, ultimately halting bacterial growth and reproduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochlortetracycline hydrochloride is similar to other tetracycline antibiotics, including:
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Uniqueness
What sets this compound apart is its stability and specific structural features that enhance its antibacterial activity. Unlike some other tetracyclines, it maintains its effectiveness under a broader range of conditions, making it a valuable compound in both research and clinical settings.
Propriétés
Formule moléculaire |
C22H24Cl2N2O8 |
|---|---|
Poids moléculaire |
515.3 g/mol |
Nom IUPAC |
(4S,4aS,6S)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8;/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30);1H/t8-,9-,16-,21-,22?;/m0./s1 |
Clé InChI |
UNSCNQMTXZBSQB-GRVQAOMLSA-N |
SMILES isomérique |
C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
SMILES canonique |
CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


